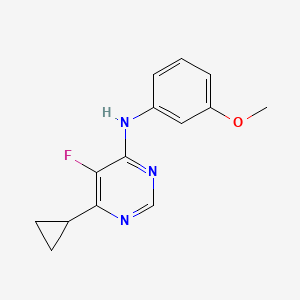

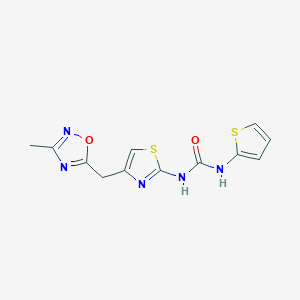

![molecular formula C17H14N6O2S B2647880 N-(5-methylisoxazol-3-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894036-66-9](/img/structure/B2647880.png)

N-(5-methylisoxazol-3-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(5-methylisoxazol-3-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” belongs to the class of organic compounds known as phenylpyridazines . It is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Synthesis Analysis

The synthesis of similar compounds involves the use of 5-methyl isoxazole-3-carboxylic acid and thiocarbohydrazide . This intermediate on further reaction with substituted 3- (2-bromo acetyl) coumarins under simple reaction conditions formed the title products .

Molecular Structure Analysis

On the basis of fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants of triazolothiadiazine may exist .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 5-methyl isoxazole-3-carboxylic acid with thiocarbohydrazide to form an intermediate. This intermediate then reacts with substituted 3- (2-bromo acetyl) coumarins under simple reaction conditions to form the final product .

Applications De Recherche Scientifique

Antibacterial Applications

Sulfonamides, which include compounds similar to the one , are known for their antibacterial properties . They inhibit the normal bacterial utilization of para amino benzoic acid (PABA), which is used for the synthesis of folic acid, an important metabolite in DNA synthesis . This makes them effective in treating bacterial infections.

Antimalarial Applications

Sulfonamides also have antimalarial properties . They can inhibit the growth and multiplication of the malaria parasite, making them useful in the treatment and prevention of malaria.

Antifungal Applications

In addition to their antibacterial and antimalarial properties, sulfonamides are also known to have antifungal properties . They can be used to treat various fungal infections.

Treatment of Urinary Tract Infections

Sulfonamides are commonly used to treat urinary tract infections . They can inhibit the growth of the bacteria causing the infection, helping to alleviate the symptoms and speed up recovery.

Treatment of Sinus Infections

Sulfonamides can also be used to treat sinus infections . They can help to reduce the inflammation and congestion associated with these infections.

Pharmaceutical Impurity Identification

During the synthesis of certain pharmaceuticals, impurities can be formed. The compound has been identified as an impurity in the synthesis of certain sulfamethoxazole derivatives . Identifying and characterizing these impurities is crucial for ensuring the safety and efficacy of the pharmaceutical product.

Synthesis of Azo Dyes

The compound has been used in the synthesis of new organic azo dyes . These dyes have various applications, including in the textile and printing industries.

Metal Ion Analysis

The compound has been used in the analytical study of Co (II), Ni (II), and Cu (II) metal ions . This can be useful in various fields, including environmental monitoring and industrial process control.

Mécanisme D'action

While the specific mechanism of action for “N-(5-methylisoxazol-3-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is not mentioned in the retrieved papers, 1,2,4-triazoles act as important pharmacophores by interacting with the biological receptors with high affinity owing to their dipole character, hydrogen bonding capacity, rigidity and solubility .

Orientations Futures

The comprehensive compilation of work carried out on 1,2,4-triazole nucleus will provide inevitable scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity . The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo-based drugs for the treatment of multifunctional diseases is a promising future direction .

Propriétés

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O2S/c1-11-9-14(22-25-11)18-16(24)10-26-17-20-19-15-8-7-13(21-23(15)17)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZMDJLYKILFGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methylisoxazol-3-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

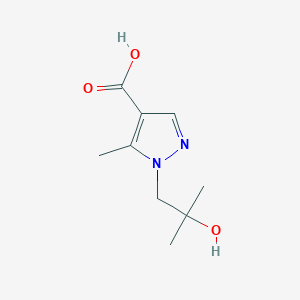

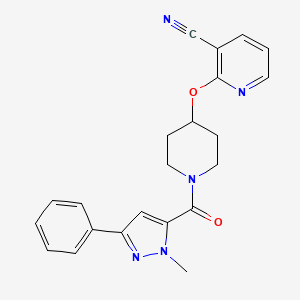

![4-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2647797.png)

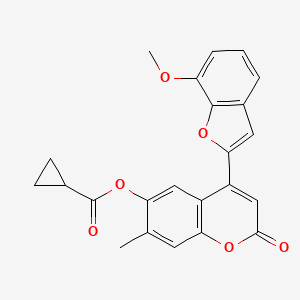

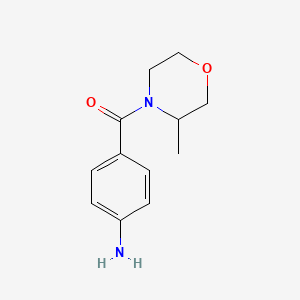

![8-(4-bromophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2647802.png)

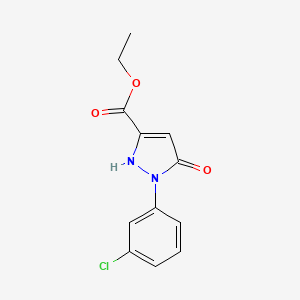

![2-[[(E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2647815.png)

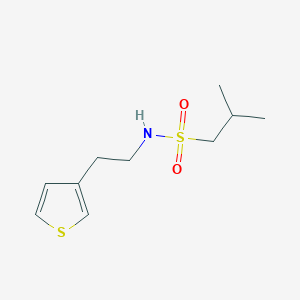

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2647819.png)

![3-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2647820.png)